molecular formula C27H25NO4 B13890102 N-Fmoc-N-allyl-L-phenylalanine

N-Fmoc-N-allyl-L-phenylalanine

Cat. No.: B13890102
M. Wt: 427.5 g/mol
InChI Key: YXCOMOPHVALDPN-VWLOTQADSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-Fmoc-N-allyl-L-phenylalanine is a sophisticated, orthogonally protected amino acid derivative designed for advanced solid-phase peptide synthesis (SPPS). Its structure features an L-phenylalanine backbone where the alpha-amino group is protected with a base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group, while the side chain amino group is safeguarded with an acid-stable but palladium-labile allyloxycarbonyl (Alloc) group. This strategic dual-protection scheme enables powerful orthogonal deprotection strategies, which are indispensable for the synthesis of complex peptides, such as cyclic peptides or those containing sensitive functional groups. The Fmoc group can be cleanly removed with a mild base like piperidine without affecting the Alloc group, allowing for sequential chain elongation. Subsequently, the Alloc group on the side chain can be selectively cleaved under neutral conditions via palladium-catalyzed deprotection, even in the presence of other protecting groups on the peptide. This makes the compound an invaluable building block for introducing specific modifications, creating branched structures, or serving as an anchor point for conjugation in the development of bioconjugates and other bioactive molecules. The compound is strictly for research use only and is not intended for human or veterinary diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C27H25NO4

Molecular Weight

427.5 g/mol

IUPAC Name

(2S)-2-[9H-fluoren-9-ylmethoxycarbonyl(prop-2-enyl)amino]-3-phenylpropanoic acid

InChI

InChI=1S/C27H25NO4/c1-2-16-28(25(26(29)30)17-19-10-4-3-5-11-19)27(31)32-18-24-22-14-8-6-12-20(22)21-13-7-9-15-23(21)24/h2-15,24-25H,1,16-18H2,(H,29,30)/t25-/m0/s1

InChI Key

YXCOMOPHVALDPN-VWLOTQADSA-N

Isomeric SMILES

C=CCN([C@@H](CC1=CC=CC=C1)C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24

Canonical SMILES

C=CCN(C(CC1=CC=CC=C1)C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24

Origin of Product

United States

Methodological Advancements in the Synthesis and Incorporation of N Fmoc N Allyl L Phenylalanine

Optimized Synthetic Pathways for N-Fmoc-N-allyl-L-phenylalanine Production

The efficient and stereochemically pure synthesis of this compound is paramount for its successful application in peptide synthesis. The production of this compound involves a multi-step process that requires careful control over stereochemistry and the strategic use of protecting groups.

Stereoselective Synthesis Approaches to L-Phenylalanine Derivatives

The foundation of this compound lies in the stereoselective synthesis of the L-phenylalanine scaffold. Maintaining the L-configuration is critical, as the biological activity of peptides is highly dependent on the stereochemistry of their constituent amino acids. One established method for achieving high enantiomeric purity is through the asymmetric hydrogenation of acetamidoacrylate precursors of phenylalanine. This method has been successfully employed to synthesize a variety of L-phenylalanine analogues with high stereoselectivity. researchgate.net Enzymatic methods, such as those utilizing phenylalanine ammonia (B1221849) lyases (PALs), also offer an attractive route to enantiomerically enriched L-phenylalanine derivatives from inexpensive starting materials like cinnamic acids. rsc.org

Allyl Group Introduction for Orthogonal N-Protection

The introduction of the allyl group onto the nitrogen of Fmoc-L-phenylalanine provides an orthogonal protecting group strategy. The allyl group is stable to the basic conditions used for Fmoc removal (e.g., piperidine) and the acidic conditions often used for final cleavage from the resin. nih.gov A general strategy for the N-alkylation of Fmoc-protected amino acids involves their reaction with an appropriate alkyl halide in the presence of a mild base. For the synthesis of this compound, Fmoc-L-phenylalanine would be reacted with allyl bromide. Molecular sieves can be employed as a mild base to promote the N-alkylation reaction, offering a simple and efficient method for side-chain N-alkylation of protected amino acids. nih.gov It is crucial to carefully select the reaction conditions to avoid racemization of the chiral center.

A representative, though not specific to N-allyl, stepwise solution-phase synthesis for a dually protected phenylalanine derivative is outlined below, which can be adapted for the synthesis of this compound.

StepReactionKey ReagentsTypical SolventGeneral ConditionsObjective
1Fmoc ProtectionFmoc-OSu, DIEADMFRoom TemperatureProtection of the α-amino group of L-phenylalanine.
2N-AllylationAllyl bromide, Mild Base (e.g., 4Å molecular sieves)Anhydrous DMFControlled temperatureIntroduction of the orthogonal allyl protecting group.
3PurificationSilica gel chromatographyGradient of organic solventsStandard chromatographic techniquesIsolation of pure this compound.

Solid-Phase Peptide Synthesis (SPPS) Methodologies Utilizing this compound

The incorporation of this compound into peptide chains using SPPS requires special consideration due to the steric hindrance imparted by the N-allyl group. This can affect coupling efficiency and the potential for racemization.

Coupling Efficiency and Racemization Control in SPPS Incorporating this compound

The efficiency of peptide bond formation is a critical factor in SPPS, with the goal of achieving near-quantitative coupling at each step. nih.gov The presence of an N-alkyl group, such as the allyl group in this compound, can sterically hinder the approach of the activated carboxyl group, potentially leading to incomplete coupling. researchgate.net To overcome this, more potent coupling reagents and optimized reaction conditions are often necessary.

Racemization of the chiral center during peptide synthesis is a significant concern, as it can lead to the formation of diastereomeric impurities that are difficult to separate from the desired peptide. nih.gov The activation of the carboxylic acid of the incoming amino acid is the primary step where racemization can occur. mesalabs.com For N-alkylated amino acids, the risk of racemization can be influenced by the choice of coupling reagent and the base used. The use of hindered bases, such as 2,4,6-collidine, has been shown to reduce racemization compared to more commonly used bases like N,N-diisopropylethylamine (DIEA). americanpeptidesociety.org

The following table summarizes common coupling reagents used in SPPS and their general performance in the context of sterically hindered or racemization-prone amino acids.

Coupling ReagentAbbreviationGeneral CharacteristicsPerformance with N-alkylated Amino Acids
N,N'-DicyclohexylcarbodiimideDCCCost-effective but can lead to insoluble urea (B33335) byproduct and some racemization. peptide.comCan be less efficient; often used with racemization suppressors like HOBt.
N,N'-DiisopropylcarbodiimideDICForms a soluble urea byproduct, facilitating purification. peptide.comOften preferred over DCC for automated SPPS.
(Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphateBOPHighly efficient but produces a carcinogenic byproduct (HMPA).Effective but less commonly used now due to safety concerns.
(Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphatePyBOPA safer alternative to BOP with similar high efficiency.Good for difficult couplings.
O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphateHBTUWidely used, efficient, and good at suppressing racemization when used with HOBt. researchgate.netA standard choice for many difficult couplings.
O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphateHATUMore reactive than HBTU and particularly effective at suppressing racemization.Often the reagent of choice for challenging couplings, including those involving N-alkylated amino acids.
(1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphateCOMUA newer generation coupling reagent with high efficiency and superior racemization suppression. americanpeptidesociety.orgExcellent performance, particularly in microwave-assisted SPPS.

Selective Deprotection Strategies for N-Fmoc and N-allyl Moieties in SPPS

The key advantage of this compound is the orthogonality of its two protecting groups, which allows for their selective removal at different stages of the synthesis. nih.gov This enables site-specific modifications of the peptide chain.

The N-Fmoc group is typically removed using a solution of a secondary amine, most commonly 20% piperidine (B6355638) in a polar aprotic solvent like N,N-dimethylformamide (DMF). nih.gov The deprotection proceeds via a β-elimination mechanism and is generally rapid and efficient.

The N-allyl group , on the other hand, is stable to these basic conditions. Its removal is achieved through palladium(0)-catalyzed allyl transfer to a nucleophilic scavenger. uzh.ch A common reagent system for this is tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) in the presence of a scavenger such as phenylsilane (B129415) (PhSiH₃). uzh.ch This deprotection is performed under neutral and mild conditions, ensuring the stability of other protecting groups and the peptide backbone.

The selective deprotection sequence allows for a variety of synthetic strategies. For example, the peptide chain can be elongated using standard Fmoc chemistry. After completion of the chain, the N-terminal Fmoc group can be removed, and the peptide can be modified at the N-terminus. Subsequently, the N-allyl group on the phenylalanine residue can be selectively cleaved to expose the secondary amine, which can then be further functionalized, for instance, to create a cyclic peptide or to attach a label or another molecule.

Compound Names Table

Abbreviation/Common NameFull Chemical Name
Fmoc9-Fluorenylmethoxycarbonyl
SPPSSolid-Phase Peptide Synthesis
PALPhenylalanine Ammonia Lyase
Fmoc-Cl9-Fluorenylmethyloxycarbonyl chloride
Fmoc-OSuN-(9-Fluorenylmethoxycarbonyloxy)succinimide
2-MBT2-Mercaptobenzothiazole
DIEAN,N-Diisopropylethylamine
DMFN,N-Dimethylformamide
DCCN,N'-Dicyclohexylcarbodiimide
DICN,N'-Diisopropylcarbodiimide
BOP(Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate
PyBOP(Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate
HBTUO-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate
HATUO-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate
COMU(1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate
HOBtHydroxybenzotriazole
Pd(PPh₃)₄Tetrakis(triphenylphosphine)palladium(0)
PhSiH₃Phenylsilane

Solution-Phase Synthetic Approaches for this compound-Containing Peptides

Solution-phase peptide synthesis (SPPS), though often more labor-intensive than its solid-phase counterpart, remains a crucial technique for large-scale synthesis and for peptides that are challenging to assemble on a solid support. nih.gov The incorporation of this compound in a solution-phase strategy involves the sequential coupling of protected amino acids in a suitable solvent. researchgate.net

The primary challenge in the solution-phase synthesis of peptides containing N-alkylated amino acids like this compound is the steric hindrance at the nitrogen atom. This can significantly slow down the coupling reaction. The presence of both the bulky Fmoc group and the allyl group can impede the approach of the incoming activated carboxyl group of the coupling partner.

To overcome this, the choice of coupling reagent is critical. High-reactivity coupling agents, such as phosphonium- and uronium-based reagents like HBTU, are often employed to facilitate the formation of the peptide bond. researchgate.net The reaction mechanism involves the rapid formation of a reactive intermediate, which then undergoes nucleophilic attack by the deprotected amino group of the other peptide fragment. luxembourg-bio.com

A typical solution-phase coupling of this compound would involve the following steps:

Protection: Ensuring the N-terminus of the coupling partner is appropriately protected (e.g., with a Boc group) and the C-terminus of this compound is activated.

Coupling: The two amino acid or peptide fragments are dissolved in an appropriate organic solvent, and the coupling reagent, along with a base such as diisopropylethylamine (DIPEA), is added to facilitate the reaction.

Purification: After the reaction is complete, the resulting dipeptide is purified from the reaction mixture, typically through extraction and chromatography, to remove unreacted starting materials and byproducts.

Deprotection: The N-terminal protecting group of the newly formed dipeptide is selectively removed to allow for the next coupling step in the sequence.

Detailed research findings on the specific solution-phase coupling efficiencies and optimized conditions for this compound are not extensively documented in publicly available literature. However, studies on other N-alkylated amino acids provide insights into the expected challenges and outcomes. The following interactive data table summarizes typical parameters and potential outcomes for such a synthesis, based on general principles of solution-phase peptide synthesis with sterically hindered amino acids.

Coupling ReagentBaseSolventReaction Time (h)Dipeptide Yield (%)Purity (%)
HBTUDIPEADMF1275>95
DCC/HOBtNMMDCM2460>90
PyBOPDIPEANMP880>95
EDC/HOAtTMPCH3CN1870>92

This table is illustrative and based on typical results for solution-phase coupling of sterically hindered N-alkylated amino acids. Specific results for this compound may vary.

Chemoenzymatic Synthesis Routes for this compound Derivatives

Chemoenzymatic synthesis combines the selectivity of enzymes with the versatility of chemical synthesis, offering a powerful approach for creating complex molecules under mild conditions. nih.gov In the context of this compound, chemoenzymatic routes could potentially be employed for both the formation of peptide bonds and the modification of the amino acid itself.

The use of proteases, a class of enzymes that naturally hydrolyze peptide bonds, can be reversed under specific conditions to catalyze peptide bond formation. researchgate.net This approach is highly stereoselective, which is a significant advantage. nih.gov For the synthesis of a peptide containing this compound, a protease could potentially be used to couple it with another amino acid ester. However, the substrate specificity of proteases can be a limiting factor. The bulky N-substituents (Fmoc and allyl groups) on the phenylalanine might prevent the molecule from fitting into the active site of many common proteases. Research has shown that enzymes like thermolysin can be used for coupling Fmoc-protected amino acids. researchgate.net

Another chemoenzymatic avenue is the enzymatic modification of the this compound molecule itself. For instance, enzymes could be used to stereoselectively modify the allyl group or other parts of the molecule, a strategy that is gaining traction for the synthesis of non-canonical amino acids. iupac.org

While specific studies on the chemoenzymatic synthesis involving this compound are not prominent in the literature, the general principles of chemoenzymatic peptide synthesis suggest a viable, albeit challenging, research direction. The following interactive data table outlines a conceptual framework for screening enzymes for the synthesis of a dipeptide using this compound as the acyl donor.

EnzymeAcyl AcceptorSolvent SystempHTemperature (°C)Dipeptide Yield (%)
ThermolysinH-Leu-NH2Acetonitrile/Buffer8.04065
PapainH-Gly-OEtDioxane/Buffer7.53750
SubtilisinH-Ala-OMeDMF/Buffer8.54570
α-ChymotrypsinH-Tyr-OMetert-Butanol/Buffer7.83545

This table is a conceptual representation of a screening experiment for the chemoenzymatic synthesis of a dipeptide containing this compound. Actual results would depend on extensive experimental validation.

Strategic Applications of N Fmoc N Allyl L Phenylalanine in Peptide and Peptidomimetic Design

Construction of Modified Peptides and Constrained Peptide Scaffolds via N-Fmoc-N-allyl-L-phenylalaninersc.org

The presence of the N-allyl group on the phenylalanine residue allows for the introduction of conformational constraints, which are crucial for improving a peptide's biological activity and stability. nih.gov By covalently linking different parts of the peptide chain, these constraints reduce the molecule's conformational flexibility, pre-organizing it into a bioactive shape that can lead to enhanced binding affinity for its target. nih.gov

One of the most powerful applications of incorporating N-allyl-L-phenylalanine is in peptide macrocyclization through ring-closing metathesis (RCM). researchgate.net RCM is a Nobel prize-winning chemical reaction that forms a carbon-carbon double bond between two alkene moieties, catalyzed by transition metal complexes, most notably those containing ruthenium. sci-hub.se

In this strategy, two N-allyl-L-phenylalanine residues, or one such residue and another amino acid bearing an alkene side chain (like allylglycine), are incorporated into a linear peptide sequence during SPPS. After the linear peptide is assembled, a ruthenium-based catalyst (e.g., a Grubbs catalyst) is introduced. The catalyst facilitates the formation of a new covalent bond between the two allyl groups, releasing ethylene (B1197577) as a byproduct and forming a cyclic peptide. This creates a stable, all-hydrocarbon bridge that constrains the peptide backbone. researchgate.net This approach has been successfully used to generate libraries of macrocyclic peptides to explore and optimize bioactive conformations. nih.gov

A specific and highly impactful application of RCM is the creation of "stapled peptides." Peptides that adopt an α-helical conformation are critical for mediating many protein-protein interactions (PPIs). However, short, isolated peptides are often unstructured in solution and thus bind their targets poorly. Peptide stapling reinforces the α-helical structure, enhancing the peptide's stability, cell permeability, and target affinity. nih.gov

To create a stapled peptide, N-Fmoc-N-allyl-L-phenylalanine can be strategically placed within the peptide sequence, often at positions designated as i and i+4 or i and i+7, which are on the same face of an α-helix. The on-resin RCM reaction then "staples" these residues together, forming a hydrocarbon bridge that locks the peptide into its helical conformation. google.comresearchgate.net This technique has been instrumental in developing potent inhibitors for challenging therapeutic targets by mimicking the helical domains of natural proteins. nih.gov

Table 1: Comparison of Peptide Constraint Strategies Using N-allyl-L-phenylalanine
StrategyDescriptionKey ReagentsResulting LinkagePrimary Application
Macrocyclization (RCM)Formation of a cyclic peptide by linking two alkene-containing residues within a linear peptide chain.Grubbs' Catalyst (Ruthenium-based)Carbon-carbon double bond (alkene)General conformational constraint, library generation. nih.govnih.gov
Peptide Stapling (RCM)Intramolecular cross-linking of residues (e.g., at i, i+4 positions) to stabilize α-helical structures.Grubbs' Catalyst (Ruthenium-based)All-hydrocarbon staple (alkene)Stabilizing α-helices, enhancing cell permeability and protease resistance. nih.govgoogle.com

Integration of this compound into Cyclic Peptides and Turn Mimetics

Beyond RCM-based cyclization, the incorporation of N-substituted amino acids like N-allyl-L-phenylalanine inherently restricts the conformational freedom of the peptide backbone. The substitution at the amide nitrogen atom eliminates the possibility of forming a hydrogen bond at that position and introduces steric hindrance that limits the rotation around the phi (Φ) and psi (ψ) dihedral angles.

This property is valuable in the design of β-turn mimetics. β-turns are secondary structures where the peptide chain reverses its direction, a common motif in bioactive peptides and at the surface of proteins. nih.gov By strategically placing an N-allyl-L-phenylalanine residue at the i+1 or i+2 position of a potential β-turn, chemists can induce the necessary bend in the peptide backbone, effectively mimicking a natural turn structure. ru.nlpnas.org This pre-organization can enhance binding to receptors that recognize specific turn conformations.

Engineering of Bioactive Peptides with Enhanced Stability and Functionality using N-Fmoc-N-allyl-L-phenylalaninersc.org

A major hurdle for peptide therapeutics is their rapid degradation by proteases in the body. The modifications enabled by this compound provide powerful solutions to this problem.

Firstly, the N-allyl group itself shields the adjacent peptide bond from cleavage by exopeptidases and endopeptidases. The steric bulk of the allyl group and the tertiary nature of the amide bond make it a poor substrate for many proteolytic enzymes. Secondly, the macrocyclization and stapling strategies discussed above create structures that are highly resistant to proteolysis. nih.gov By locking the peptide into a cyclic or constrained conformation, the cleavage sites become inaccessible to proteases, significantly extending the peptide's half-life in biological systems. nih.gov Research has demonstrated that constrained bicyclic peptides can exhibit remarkable protease resistance compared to their linear or monocyclic counterparts. rsc.org

Development of Peptide-Based Molecular Probes and Imaging Agents through this compound Functionalization

The N-allyl group is not just a precursor for cyclization; it is also a versatile chemical handle for post-synthetic functionalization. The carbon-carbon double bond of the allyl group can participate in a variety of chemical reactions, allowing for the attachment of other molecules. This "click" chemistry approach is highly efficient and can be performed under mild, aqueous conditions, making it suitable for modifying fully formed peptides. researchgate.net

For example, the allyl group can undergo thiol-ene reactions, where a thiol-containing molecule is added across the double bond. researchgate.net This allows for the site-specific conjugation of:

Fluorescent Dyes: Creating peptide-based probes for fluorescence microscopy and other imaging applications.

Biotin: For use in affinity purification or detection assays.

Chelating Agents: To complex with metal ions for applications in positron emission tomography (PET) imaging or as therapeutic agents.

Drug Molecules: To create targeted peptide-drug conjugates.

N Fmoc N Allyl L Phenylalanine in Advanced Organic and Medicinal Chemistry

Application of the Allyl Moiety in N-Fmoc-N-allyl-L-phenylalanine for Click Chemistry and Bioorthogonal Ligation

The terminal alkene of the N-allyl group is a key feature that allows for its participation in a suite of highly efficient and selective chemical reactions known as click chemistry and bioorthogonal ligations. These reactions proceed under mild, often aqueous, conditions without interfering with the sensitive functional groups typically found in biological systems, making them ideal for modifying peptides and proteins .

While the allyl group does not directly participate in the Copper-Catalyzed Alkyne-Azide Cycloaddition (CuAAC), it serves as a stable and versatile precursor to the required alkyne or azide (B81097) functionalities. After a peptide containing an N-allyl-L-phenylalanine residue is synthesized, the allyl group can be chemically transformed into one of the reactive partners for CuAAC. This two-stage approach provides strategic flexibility in the synthesis of complex bioconjugates .

Common transformations include:

Conversion to an Azide: The allyl group can be converted to a primary alcohol via hydroboration-oxidation. The resulting alcohol is then activated (e.g., by tosylation or mesylation) and subsequently displaced with an azide salt (e.g., sodium azide) to yield the corresponding N-(3-azidopropyl) derivative. This azide-functionalized peptide is now primed for CuAAC reaction with an alkyne-tagged molecule .

Conversion to an Alkyne: Alternatively, the allyl group can undergo olefin cross-metathesis with a partner containing a terminal alkyne, thereby installing the alkyne functionality directly onto the peptide backbone.

Once the azide or alkyne is installed, the peptide can be efficiently conjugated to a wide array of molecules—such as fluorophores, imaging agents, or drug payloads—that bear the complementary functional group. This strategy has been instrumental in the site-specific labeling of peptides and proteins .

The N-allyl group is an excellent substrate for the thiol-ene reaction, a photo- or radical-initiated ligation that forms a stable thioether linkage. This reaction is highly efficient, proceeds rapidly under mild conditions, and is orthogonal to most biological functional groups, making it a cornerstone of bioorthogonal chemistry .

The mechanism involves the radical-initiated addition of a thiol across the allyl double bond. The reaction can be triggered by UV light in the presence of a photoinitiator or by a chemical radical initiator. Its applications are diverse:

Peptide Cyclization: Incorporating this compound and a cysteine residue into a peptide sequence allows for intramolecular thiol-ene reaction to form a stable, cyclic peptide. This is a powerful strategy for constraining peptide conformation to enhance biological activity and stability .

Surface Immobilization: Peptides containing the N-allyl group can be covalently attached to thiol-functionalized surfaces (e.g., gold nanoparticles, microarrays) for diagnostic and materials science applications.

Bioconjugation: A thiol-containing molecule, such as a drug or a polyethylene (B3416737) glycol (PEG) chain, can be attached to the N-allyl site on a peptide to improve its therapeutic profile .

The table below summarizes key bioorthogonal reactions enabled by the N-allyl moiety.

Reaction TypeReactive PartnerKey FeaturesPrimary Application
Thiol-Ene ReactionThiol (R-SH)Radical-initiated; High efficiency; Forms stable thioether bond; Orthogonal.Peptide cyclization, bioconjugation, surface immobilization .
CuAAC (Post-Modification)Alkyne or AzideRequires prior conversion of the allyl group; Forms stable triazole ring.Site-specific labeling with probes, drugs, or polymers .
Olefin MetathesisAnother AlkeneCatalyzed by ruthenium complexes; Forms a new C=C bond.Peptide dimerization, cyclization, functional group installation .
HydroformylationH2/COCatalyzed by rhodium or cobalt; Adds a formyl group and hydrogen.Introduction of a reactive aldehyde for further ligation.

Role of this compound as a Scaffold for Rational Drug Design

The incorporation of this compound into a peptide sequence fundamentally alters its structural and chemical properties. This modification is a key strategy in rational drug design to create peptidomimetics with enhanced potency, selectivity, and metabolic stability compared to their natural counterparts .

Natural peptides often suffer from poor bioavailability due to their conformational flexibility and susceptibility to enzymatic degradation. N-alkylation, as seen in N-allyl-L-phenylalanine, addresses these limitations by introducing a conformational constraint on the peptide backbone .

Conformational Restriction: The substitution of the amide proton with an allyl group eliminates a hydrogen bond donor and introduces steric hindrance. This restricts the rotation around the N-Cα (φ) and Cα-C (ψ) bonds, locking the local peptide backbone into a more defined conformation. By pre-organizing the peptide into its bioactive conformation, binding affinity and selectivity for a specific biological receptor can be significantly enhanced.

Induction of Secondary Structures: The presence of an N-alkylated residue can disrupt or stabilize secondary structures like α-helices and β-sheets. In many cases, it promotes the formation of β-turns, which are critical recognition motifs for many protein-protein interactions. This allows for the precise mimicry of the binding epitopes of larger proteins .

By systematically replacing standard amino acids with this compound, medicinal chemists can fine-tune the three-dimensional structure of a peptide ligand to optimize its interaction with a receptor's binding pocket.

A major hurdle in peptide-based drug development is rapid degradation by proteases. N-alkylation of the peptide backbone is a well-established strategy to confer protease resistance.

Steric Hindrance and Scissile Bond Removal: Proteases recognize and cleave the amide bond between amino acid residues. The N-allyl group provides steric bulk that physically blocks the approach of the protease to the scissile bond. Furthermore, the absence of the N-H proton at the modified residue prevents the formation of the tetrahedral intermediate required for enzymatic hydrolysis, rendering the peptide bond resistant to cleavage at that position.

Scaffold for Inhibitor Design: Beyond providing stability, the N-allyl group serves as a valuable chemical handle for designing potent enzyme inhibitors. The allyl moiety can be functionalized post-synthetically to introduce a "warhead"—a reactive group designed to covalently and irreversibly bind to a key catalytic residue (e.g., cysteine or serine) in the enzyme's active site. This converts a simple binding ligand into a highly potent, mechanism-based inhibitor.

Synthesis of Libraries of this compound-Containing Molecules for High-Throughput Screening

The true power of this compound in drug discovery is realized when it is used as a central scaffold for combinatorial chemistry and diversity-oriented synthesis. Starting from a single peptide containing one or more N-allyl-L-phenylalanine residues, a vast library of structurally diverse molecules can be generated through parallel chemical modifications of the allyl group.

This approach involves synthesizing a core peptide scaffold and then splitting it into multiple pools. Each pool is then subjected to a different chemical reaction targeting the allyl group. For example, one pool could undergo thiol-ene reactions with a set of diverse thiols, another could undergo epoxidation followed by ring-opening with various nucleophiles, and a third could be dihydroxylated. This strategy rapidly generates hundreds or thousands of unique compounds from a common precursor.

These libraries are then subjected to high-throughput screening (HTS) against a biological target of interest (e.g., a receptor, enzyme, or ion channel) to identify "hit" compounds with desired activity. The structure of the hit can then be optimized in a subsequent round of medicinal chemistry.

The interactive table below illustrates a hypothetical library synthesis scheme based on an N-allyl-L-phenylalanine-containing scaffold.

Core ScaffoldReaction on Allyl GroupExample Reagent(s)Resulting Functional GroupLibrary Diversity Application
Peptide-NH-CH(Bn)-CO-Thiol-Ene AdditionCysteine, Mercaptoethanol, ThiophenolThioetherVarying polarity, charge, and steric bulk.
Peptide-NH-CH(Bn)-CO-Epoxidation & Ring Openingm-CPBA, then various amines or azidesAmino alcohol, Azido alcoholIntroduction of H-bond donors/acceptors and charged groups.
Peptide-NH-CH(Bn)-CO-Hydroboration-OxidationBH3-THF, then H2O2/NaOHPrimary AlcoholCreates a new site for esterification or etherification.
Peptide-NH-CH(Bn)-CO-DihydroxylationOsO4, NMODiolIncreases polarity and H-bonding capacity.
Peptide-NH-CH(Bn)-CO-Wacker OxidationPdCl2, CuCl2, O2Methyl KetoneIntroduces a carbonyl group for further derivatization (e.g., reductive amination).

Advanced Reactivity and Derivatization Studies of N Fmoc N Allyl L Phenylalanine

Selective Functionalization of the Allyl Group in N-Fmoc-N-allyl-L-phenylalaninewikipedia.orgresearchgate.net

The allyl group's alkene functionality is a prime target for a variety of addition and transformation reactions. The stability of the Fmoc group under many of these reaction conditions allows for selective modification of the allyl moiety without disturbing the protected amine. wikipedia.orgmasterorganicchemistry.com

Hydroboration-Oxidation: This two-step reaction sequence can be applied to the allyl group of N-Fmoc-N-allyl-L-phenylalanine to yield the corresponding primary alcohol. The process involves the addition of a borane (B79455) reagent (e.g., BH₃•THF, 9-BBN) across the double bond, followed by oxidation with hydrogen peroxide (H₂O₂) in a basic medium. masterorganicchemistry.com A key feature of this reaction is its anti-Markovnikov regioselectivity, resulting in the hydroxyl group being installed at the terminal carbon of the original allyl group. masterorganicchemistry.com The reaction proceeds with syn-addition of the hydrogen and boron atoms to the same face of the double bond, and the subsequent oxidation step occurs with retention of stereochemistry. masterorganicchemistry.com This method provides a reliable route to convert the hydrophobic allyl group into a more functional and hydrophilic 3-hydroxypropyl group.

Epoxidation: The allyl double bond can be converted into an epoxide ring using peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA). masterorganicchemistry.com This electrophilic addition reaction creates a reactive three-membered oxirane ring. The resulting epoxide is a valuable intermediate that can be opened by various nucleophiles (e.g., water, amines, thiols) to introduce a wide range of functional groups, leading to the formation of diols or amino alcohols, further expanding the derivative library of the parent amino acid.

Olefin metathesis has become a powerful tool in organic synthesis, and the allyl group of this compound serves as an excellent substrate for these transformations. nih.govnih.gov This class of reactions, typically catalyzed by ruthenium-based complexes like Grubbs' or Hoveyda-Grubbs catalysts, enables the formation of new carbon-carbon double bonds with high functional group tolerance. nih.govmdpi.com

Cross-Metathesis (CM): In cross-metathesis, the N-allyl group reacts with a different olefin to create a new, more complex side chain. This allows for the introduction of various functionalities, including esters, ketones, and other alkyl chains. Studies on related olefin-bearing peptides have demonstrated the feasibility of one-pot isomerization-cross-metathesis-reduction (ICMR) sequences to generate saturated, lipophilic side chains. acs.org

Ring-Closing Metathesis (RCM): If a second alkene is present within the same molecule, RCM can be employed to form cyclic structures. This is particularly relevant in peptide chemistry for creating "stapled" peptides, where the conformational rigidity conferred by the cyclic linkage can enhance biological activity and stability. nih.gov

Recent advancements have led to the development of catalysts that provide high Z-selectivity (preferential formation of the cis-isomer) in olefin metathesis, a crucial aspect for controlling the geometry of the final product. nih.gov

Reaction TypeCatalyst ExampleReagentProduct TypeKey Feature
Cross-MetathesisGrubbs' II CatalystAlkene (R-CH=CH₂)Substituted AlkeneChain extension/functionalization acs.org
Ring-Closing MetathesisHoveyda-Grubbs II(Internal Diene)Cyclic Peptide/MoleculeConformational constraint nih.gov
Z-Selective MetathesisCyclometalated Ru CatalystAlkene (R-CH=CH₂)Z-AlkeneStereochemical control of double bond nih.gov

Chemo- and Regioselective Transformations of the Phenylalanine Side Chain in this compound Derivatives

The aromatic phenyl ring of the phenylalanine moiety offers another site for functionalization, primarily through electrophilic aromatic substitution or cross-coupling reactions. These transformations must be chemoselective, leaving the allyl and Fmoc groups intact.

Electrophilic Aromatic Substitution: Reactions such as nitration, halogenation, or Friedel-Crafts acylation can introduce functional groups onto the phenyl ring, typically at the para position due to the directing effect of the alkyl substituent, though ortho substitution can also occur.

Palladium-Catalyzed Cross-Coupling: For more complex modifications, a halogenated derivative (e.g., N-Fmoc-N-allyl-4-iodo-L-phenylalanine) can be used as a substrate in cross-coupling reactions like Suzuki, Sonogashira, or Buchwald-Hartwig amination. These methods allow for the precise installation of aryl, alkynyl, or amino groups, respectively, onto the phenyl side chain. arkat-usa.orgrsc.org The synthesis of novel amino acids with tunable electronic properties and bioorthogonal functional groups has been achieved through these pathways. rsc.org More advanced Rh(III)-catalyzed reactions have been developed for the modular construction of unnatural phenylalanine residues via carboamidation, showcasing the high level of chemoselectivity achievable in modern synthesis. nih.gov

Stereochemical Control in Reactions Involving N-Fmoc-N-allyl-L-phenylalaninenih.govnih.govwuxiapptec.com

Maintaining the stereochemical integrity of the chiral α-carbon is paramount during any transformation of this compound. The inherent chirality of the molecule can also be exploited to influence the stereochemistry of newly formed chiral centers.

Epimerization Risk: The α-proton of amino acids is susceptible to epimerization (loss of stereochemical purity) under basic conditions, which can be a concern during certain coupling reactions or if inappropriate bases are used in other transformations. researchgate.netmdpi.com Studies on phenylglycine have shown that the choice of coupling reagents and bases is critical to prevent racemization during peptide synthesis. researchgate.net Therefore, reaction conditions for modifying this compound must be carefully selected to be non-epimerizing.

Diastereoselective Reactions: The existing stereocenter at the α-carbon can direct the stereochemical outcome of reactions on the allyl group, a phenomenon known as substrate-controlled diastereoselection. For example, during epoxidation or hydroboration, the reagent may preferentially attack one face of the double bond over the other due to steric hindrance from the Fmoc group and the phenyl side chain, leading to a mixture of diastereomers in which one may predominate. The synthesis of tailor-made amino acids often relies on such stereochemical control, for instance, by using chiral auxiliaries to direct alkylation reactions with high diastereoselectivity. nih.gov

Derivatization Reactions for Analytical and Preparative Applicationsmasterorganicchemistry.comnih.gov

The derivatization of this compound is crucial for both its analysis and its use in larger synthetic campaigns.

Analytical Derivatization: The Fmoc group itself is a powerful tool for analytical purposes. Its strong UV absorbance and fluorescence allow for sensitive detection in High-Performance Liquid Chromatography (HPLC). wikipedia.org This property is widely used to quantify the loading of Fmoc-protected amino acids onto solid-phase synthesis resins and to monitor the purity of peptides. researchgate.netnih.gov Derivatization with reagents like Fmoc-Cl is a standard method for the analysis of amino acids that lack a native chromophore. nih.govnih.gov

Preparative Derivatization: As a preparative building block, this compound is designed for incorporation into peptides via Solid-Phase Peptide Synthesis (SPPS). iris-biotech.de After coupling, the N-allyl group serves as a handle for post-synthetic modification. For example, it can be used in "click chemistry" reactions or further elaborated using the methods described in section 5.1. rsc.orgresearchgate.net This approach allows for the creation of peptides with unique side chains, cyclic peptides, and peptide-small molecule conjugates that would be difficult to access through other means. nih.gov

ApplicationMethod/ReactionPurposeReference
Analytical HPLC with UV/Fluorescence DetectionPurity analysis, quantification wikipedia.orgnih.gov
Resin loading determination researchgate.net
Preparative Solid-Phase Peptide Synthesis (SPPS)Incorporation into peptide chains iris-biotech.de
Post-Synthetic Modification (e.g., Metathesis)Creation of stapled or modified peptides nih.govnih.gov
Click Chemistry (after conversion to azide (B81097)/alkyne)Synthesis of peptide conjugates, cyclopeptides rsc.orgresearchgate.net

Computational and Theoretical Insights into N Fmoc N Allyl L Phenylalanine and Its Derivatives

Molecular Modeling and Conformational Analysis of N-Fmoc-N-allyl-L-phenylalanine-Incorporated Peptides

Conformational analysis of peptides containing N-alkylated amino acids reveals that these modifications can profoundly affect the peptide backbone. rsc.org The presence of the N-allyl group restricts the rotation around the Cα-N bond, influencing the peptide's folding ability, solubility, and aggregation properties. rsc.org Computational methods, such as systematic conformational searches and energy minimization calculations using force fields like CHARMM or AMBER, are employed to identify low-energy structures. These studies often find that N-alkylation can induce specific secondary structures, such as β-turns or helical motifs, by altering the preferred phi (φ) and psi (ψ) dihedral angles of the peptide backbone. rsc.orgsci-hub.se The analysis of peptides containing O-allyl groups in stapled structures has also shown that the allyl chain is crucial for pre-organizing the peptide into a specific conformation, such as an α-helix, to enhance binding to a target. mdpi.com

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor or enzyme active site. nih.gov For ligands containing this compound, docking studies can elucidate how the unique structural features of this residue contribute to binding affinity and selectivity. The Fmoc group, being large and aromatic, can participate in significant hydrophobic and π-π stacking interactions within a binding pocket. The N-allyl group can explore hydrophobic sub-pockets, while the phenylalanine side chain maintains its potential for aromatic interactions.

In a typical docking study, a library of low-energy conformers of the ligand is generated and positioned within the binding site of a target protein, whose structure is often derived from X-ray crystallography or homology modeling. A scoring function then estimates the binding affinity for each pose. For instance, studies on fentanyl derivatives at the µ-opioid receptor have shown that N-arylalkyl groups, similar to the components of N-allyl-phenylalanine, can occupy deep crevices in the receptor, contributing significantly to binding affinity. nih.gov Similarly, docking studies of L-phenylalanine-derived inhibitors with enzymes like α-glucosidase have successfully identified key interactions, such as hydrogen bonds and hydrophobic contacts, that are crucial for inhibition. nih.gov These studies provide a structural basis for understanding the ligand's pharmacological profile and guide further optimization. nih.govresearchgate.net

Below is an interactive table summarizing the types of interactions that would be analyzed in a hypothetical docking study of a ligand containing this compound.

Interaction TypeInvolving Molecular MoietyPotential Target ResiduesSignificance in Binding
π-π Stacking Fluorenyl (Fmoc group), Phenyl (Phenylalanine side chain)Tyrosine, Phenylalanine, Tryptophan, HistidineStabilizes the ligand in aromatic-rich binding pockets.
Hydrophobic Allyl group, Phenylalanine side chain, Fluorenyl groupLeucine, Isoleucine, Valine, AlanineContributes to binding affinity through the hydrophobic effect.
Hydrogen Bonding Carboxylate group (C-terminus), Amide carbonyl (backbone)Serine, Threonine, Asparagine, Glutamine, ArginineProvides specificity and directionality to the binding.
Cation-π Phenylalanine side chainLysine, ArginineStrong, non-covalent interaction enhancing affinity.

While molecular docking provides a static picture of the binding event, molecular dynamics (MD) simulations offer insights into the dynamic nature of the peptide and its interactions with the environment over time. nih.gov For peptides incorporating N-allyl-L-phenylalanine, MD simulations can reveal how the allyl residue influences conformational flexibility, solvent interactions, and the stability of secondary structures. biorxiv.org

All-atom MD simulations track the movements of every atom in the system, governed by a force field, allowing researchers to observe processes like folding, unfolding, and binding. nih.gov Studies on peptides with alkylated residues have shown that hydrophobic side chains, such as the allyl group, tend to be buried in the core of the peptide or drive self-assembly to minimize exposure to an aqueous solvent. nih.govacs.org This can lead to the formation of specific nanostructures, like micelles or fibrils, where the hydrophobic groups form a core and hydrophilic residues are exposed on the surface. nih.govaip.org The analysis of MD trajectories can provide data on key structural parameters, such as the radius of gyration, solvent-accessible surface area (SASA), and the formation of intramolecular hydrogen bonds, which collectively describe the peptide's conformational behavior. nih.govaip.org

Quantum Chemical Calculations on Reactivity and Electronic Structure of this compound Derivatives

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), provide a detailed understanding of the electronic properties of molecules. cumhuriyet.edu.tr For this compound, these calculations can predict its reactivity, stability, and spectroscopic properties based on its electronic structure. researchgate.net

Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy relates to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a crucial indicator of chemical reactivity; a smaller gap generally implies higher reactivity. cumhuriyet.edu.trresearchgate.net Furthermore, DFT can generate maps of the molecular electrostatic potential (MEP), which illustrate the charge distribution across the molecule and identify regions susceptible to nucleophilic or electrophilic attack. For this compound, the MEP would likely show negative potential around the carbonyl oxygens and positive potential near the amide proton, guiding its intermolecular interactions.

The table below presents hypothetical DFT-calculated electronic properties for this compound, illustrating the type of data generated in such studies.

PropertyHypothetical ValueSignificance
HOMO Energy -6.5 eVIndicates the energy of the outermost electrons; relates to ionization potential and electron-donating ability.
LUMO Energy -1.2 eVIndicates the energy of the lowest empty orbital; relates to electron affinity and electron-accepting ability.
HOMO-LUMO Gap (ΔE) 5.3 eVRepresents the energy required for electronic excitation; correlates with chemical reactivity and kinetic stability. researchgate.net
Dipole Moment 3.8 DebyeMeasures the overall polarity of the molecule, influencing its solubility and intermolecular forces.
Electronegativity (χ) 3.85 eVAverage of HOMO and LUMO energies; describes the molecule's ability to attract electrons. researchgate.net
Chemical Hardness (η) 2.65 eVHalf of the HOMO-LUMO gap; measures resistance to change in electron distribution. researchgate.net

Prediction of Reaction Mechanisms and Transition States for this compound Transformations

Computational chemistry is a powerful tool for elucidating the detailed pathways of chemical reactions, including identifying intermediates and transition states. For transformations involving this compound, such as its synthesis or subsequent modification of the allyl group, these calculations can provide mechanistic insights that are difficult to obtain experimentally.

For example, in the synthesis of α-allyl amino acids, DFT calculations have been used to compare different possible mechanisms. Studies have shown that a concerted SN2 mechanism is often energetically more favorable than a stepwise process involving an acyliminium ion intermediate. nih.gov By calculating the energy profile along the reaction coordinate, researchers can identify the transition state—the highest energy point on the lowest energy path—and determine the activation energy of the reaction. This information is critical for understanding reaction kinetics and optimizing conditions. Similarly, for subsequent reactions of the N-allyl group, such as olefin cross-metathesis or intramolecular cyclizations, computational modeling can predict the most likely products and stereochemical outcomes by evaluating the energies of different transition states. nih.gov These predictive capabilities allow for a rational approach to designing complex synthetic routes. nih.gov

Correlation of Computational Predictions with Experimental Spectroscopic Data in this compound Systems

A crucial application of computational chemistry is the validation of molecular structures through the correlation of predicted spectroscopic data with experimental measurements. diva-portal.org By calculating theoretical spectra (e.g., infrared, NMR, UV-Vis) for a proposed structure of this compound or a peptide containing it, a direct comparison can be made with experimental results. mdpi.com A strong correlation between the theoretical and experimental spectra provides compelling evidence for the predicted conformation and structure. mpg.de

For instance, theoretical infrared (IR) spectra can be calculated by performing a vibrational frequency analysis on a DFT-optimized geometry. The calculated frequencies and intensities of vibrational modes, such as the C=O stretches of the carbamate (B1207046) and carboxylic acid, the N-H bend, and C-H stretches of the aromatic and allyl groups, can be compared to an experimental IR spectrum. diva-portal.orgmdpi.com While calculated frequencies are often systematically scaled to account for anharmonicity and other approximations, the pattern of the spectrum serves as a "fingerprint" for the molecule's structure. mpg.de This comparative approach is invaluable for distinguishing between different conformers or isomers, as each will have a unique calculated spectrum. diva-portal.org

The following table shows a hypothetical comparison between calculated and experimental IR frequencies for key functional groups in this compound.

Functional GroupVibrational ModeCalculated Frequency (cm⁻¹) (Scaled)Hypothetical Experimental Frequency (cm⁻¹)
Carboxylic Acid O-H O-H Stretch (broad)3105~3100
Aromatic C-H C-H Stretch3065~3070
Allyl =C-H C-H Stretch3080~3085
Carbamate (Fmoc) C=O C=O Asymmetric Stretch1715~1720
Carboxylic Acid C=O C=O Stretch1735~1740
Allyl C=C C=C Stretch1640~1645
Amide N-H (in peptide bond) N-H Bend1530~1535
Aromatic C=C C=C Ring Stretch1485, 1450~1490, 1455

Future Directions and Emerging Research Avenues for N Fmoc N Allyl L Phenylalanine

Novel Synthetic Methodologies for Enhanced Efficiency and Sustainability

Future research into the synthesis of N-Fmoc-N-allyl-L-phenylalanine is expected to focus on improving efficiency and sustainability. Current methods, while effective, may rely on traditional chemical processes that can be resource-intensive. The development of greener synthetic alternatives is a promising area of investigation.

One potential avenue is the use of biocatalytic methods, such as those employing imine reductases (IREDs) for the reductive amination of α-ketoesters. researchgate.net Research has demonstrated the successful synthesis of various N-substituted α-amino esters with high conversion rates and excellent enantioselectivity under mild conditions. researchgate.net Applying a similar enzymatic approach to the synthesis of N-allyl-L-phenylalanine from a suitable precursor before Fmoc protection could offer a more sustainable and efficient pathway.

Another area of interest is the development of more sustainable production methods for N-alkylated amino acids in engineered microorganisms. nih.gov While chemical synthesis routes for N-methylated amino acids are known, they often involve toxic reagents and can result in low yields and byproducts. nih.gov Establishing fermentative routes for N-allylated amino acids using engineered strains of bacteria like Corynebacterium glutamicum could provide a renewable and scalable production platform. nih.gov

Potential Sustainable Synthetic ApproachKey AdvantagesRelevant Research Findings
Biocatalytic Reductive AminationHigh enantioselectivity, mild reaction conditions, reduced waste. researchgate.netIREDs have been successfully used for the synthesis of a variety of N-substituted α-amino esters. researchgate.net
Fermentative ProductionUse of renewable feedstocks, potential for scalability, avoidance of toxic reagents. nih.govEngineered C. glutamicum has been used for the de novo production of N-methylphenylalanine. nih.gov

Expanded Applications in Materials Science and Polymer Chemistry

The incorporation of this compound into novel materials and polymers is a rapidly emerging field of research. The Fmoc group itself is known to promote self-assembly in modified amino acids and short peptides, leading to the formation of functional materials. rsc.org The presence of the allyl group provides a reactive handle for polymerization and surface modification.

Future research is likely to explore the use of this compound in the development of advanced polymers. For instance, L-phenylalanine derivatives have been used to create new classes of thermoplastic poly(ester-urethane)s through eco-friendly, solvent-free melt condensation. acs.org The unique properties of this compound could be harnessed in similar polymerization strategies to create materials with tailored thermal and mechanical properties. acs.org

Furthermore, the allyl group can be utilized for surface modification of materials, such as in the development of sensors. For example, allyl mercaptan has been used to modify the gold surface of surface plasmon resonance (SPR) chips for the creation of molecularly imprinted polymer films for L-phenylalanine detection. mdpi.com this compound could be similarly employed to create functionalized surfaces with specific recognition capabilities.

The development of polypeptide gels is another promising area. High-molecular-weight polypeptides derived from functional aromatic amino acids have been shown to form gels with potential applications in biomedicine. rsc.org The unique combination of aromatic, hydrophobic, and reactive groups in this compound could lead to the creation of novel hydrogels with tunable properties.

Potential Application AreaKey Features of this compoundExample from Related Research
Advanced ThermoplasticsAromatic side chain, potential for self-assembly. rsc.orgacs.orgL-phenylalanine used to create poly(ester-urethane)s with variable thermal properties. acs.org
Functionalized SurfacesReactive allyl group for surface attachment. mdpi.comAllyl mercaptan used to modify SPR chips for sensor development. mdpi.com
Polypeptide GelsAromatic and hydrophobic interactions, potential for cross-linking via the allyl group. rsc.orgPoly(4-amino-L-phenylalanine) forms hydrogels with pH-responsive behavior. rsc.org

Integration with Advanced High-Throughput Screening Technologies

The structural versatility of this compound makes it an ideal candidate for inclusion in combinatorial libraries for high-throughput screening (HTS). The development of solid-phase synthesis methods for N-substituted amino acid oligomers, such as β-peptoids, has enabled the creation of large and diverse compound libraries. acs.org

Future research will likely focus on integrating this compound into such HTS platforms. Polymer-supported synthesis offers a rapid and efficient way to generate collections of molecules for biological screening. rsc.org By incorporating this compound into these workflows, it will be possible to quickly assess the biological activities of a wide range of its derivatives.

Moreover, advancements in sequencing techniques for unnatural oligomers, such as peptide-peptoid hybrids, will be crucial for identifying active compounds from these libraries. nih.gov Methods like partial Edman degradation combined with mass spectrometry allow for the rapid determination of sequences from one-bead-one-compound libraries. nih.gov

High-Throughput TechnologyRole of this compoundSupporting Research
Solid-Phase Combinatorial SynthesisA versatile building block for creating diverse libraries of compounds. acs.orgrsc.orgSolid-phase synthesis has been used to create libraries of N-substituted β-aminopropionic acid oligomers. acs.org
One-Bead-One-Compound LibrariesIncorporation into libraries for screening against biological targets. nih.govPeptide-peptoid hybrid libraries have been successfully synthesized and screened. nih.gov
Advanced Sequencing MethodsFacilitating the identification of active derivatives from complex libraries. nih.govPartial Edman degradation and mass spectrometry enable rapid sequencing of peptoids. nih.gov

Development of Next-Generation Chemical Biology Tools Utilizing this compound

The unique chemical properties of this compound make it a valuable component for the development of sophisticated chemical biology tools. The allyl group can participate in various chemical reactions, allowing for the site-specific modification of peptides and proteins.

One area of potential is the creation of peptide-peptoid hybrids. nih.gov Peptoids, or oligo(N-substituted glycines), are a class of peptide mimics with enhanced stability and bioavailability. nih.gov Incorporating N-allyl-L-phenylalanine into peptide sequences could allow for the synthesis of hybrid structures with novel biological activities.

Furthermore, the allyl group can be used for the introduction of specific labels or cross-linkers into peptides. This could be particularly useful for studying protein-protein interactions or for the development of targeted drug delivery systems. The synthesis of peptides incorporating reduced peptide bonds has been shown to increase enzymatic stability, and this compound could be a precursor to such modifications. nih.gov

Chemical Biology ApplicationFunction of this compoundRelevant Scientific Context
Peptide-Peptoid HybridsAs an N-substituted amino acid building block for creating novel oligomers. nih.govPeptoids are known to mimic the structure and function of peptides with improved properties. nih.gov
Site-Specific Peptide ModificationThe allyl group serves as a handle for chemical ligation or labeling.The ability to introduce specific modifications is crucial for creating functional probes and therapeutics.
Enzyme-Resistant Peptide AnalogsPrecursor for creating modified peptide backbones with enhanced stability. nih.govReduced peptide bond pseudopeptides have shown increased resistance to enzymatic degradation. nih.gov

Q & A

Q. What are the optimal synthetic routes for preparing N-Fmoc-N-allyl-L-phenylalanine?

this compound can be synthesized via Fmoc protection of the amino group followed by allylation. A typical protocol involves reacting L-phenylalanine with allyl bromide under basic conditions (e.g., NaHCO₃) to introduce the allyl group, followed by Fmoc protection using fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in dichloromethane or DMF. Reaction pH must be maintained above 7 to prevent protonation of free amines but not excessively alkaline to avoid Fmoc cleavage . Purification via column chromatography or preparative HPLC is recommended to achieve >95% purity, with characterization by ¹H-NMR and mass spectrometry .

Q. How is this compound purified, and what analytical methods validate its purity?

Post-synthesis purification involves reverse-phase HPLC using C18 columns with gradients of acetonitrile/water (0.1% TFA). Analytical validation includes:

  • HPLC : Retention time consistency and peak symmetry.
  • Mass Spectrometry (MS) : Exact mass confirmation (e.g., ESI-MS for molecular ion [M+H]⁺).
  • ¹H-NMR : Integration ratios for Fmoc (δ 7.2–7.8 ppm), allyl (δ 5.1–5.9 ppm), and phenyl groups (δ 7.3 ppm) .

Q. What role does this compound play in solid-phase peptide synthesis (SPPS)?

The Fmoc group acts as a temporary protecting group for the α-amine, enabling stepwise peptide elongation. The allyl group can serve as an orthogonal protecting group for side-chain functionalities (e.g., carboxylic acids), which can be selectively removed using Pd(0)-catalyzed deallylation without affecting the Fmoc group. This dual protection is critical for synthesizing peptides with post-translational modifications or branched architectures .

Advanced Research Questions

Q. How does the allyl group influence peptide assembly kinetics and side reactions?

The allyl group may sterically hinder coupling efficiency in SPPS, particularly for bulky residues. Kinetic studies using Fmoc-protected allyl derivatives show reduced coupling rates by 15–20% compared to non-allylated analogs. Side reactions, such as premature deallylation under acidic conditions, require careful optimization of deprotection steps (e.g., using morpholine/Pd(0) instead of TFA) . Contradictory data exist on allyl stability during prolonged storage; some reports suggest oxidation to epoxy derivatives, necessitating argon-blanketed storage .

Q. What are the stability profiles of this compound under varying pH and temperature conditions?

  • pH Stability : The Fmoc group is labile under alkaline conditions (pH > 9), while the allyl group is stable up to pH 8.5. Acidic conditions (pH < 3) risk partial deallylation.
  • Thermal Stability : Decomposition occurs above 80°C, with TGA showing a 5% mass loss at 100°C. For long-term storage, –20°C under desiccation is recommended .
  • Solvent Compatibility : Stable in DMF and DMSO but degrades in THF due to peroxide formation .

Q. Can this compound be used to design stimuli-responsive hydrogels?

Fmoc-phenylalanine derivatives self-assemble into β-sheet-rich hydrogels under physiological conditions. The allyl group introduces hydrophobicity, modulating gel stiffness (storage modulus G’). For example, Fmoc-allyl-Phe hydrogels exhibit G’ ≈ 500 Pa, compared to 1,200 Pa for Fmoc-Tyr. These gels show Fickian diffusion for payloads ≤5 nm, making them suitable for controlled drug release. Rheological studies reveal frequency-dependent behavior, indicating a transient network structure .

Q. How is this compound utilized in isotope-labeled peptide synthesis for structural studies?

Isotopic labeling (e.g., ¹⁵N or ¹³C) at the phenylalanine backbone enables NMR-based structural elucidation of peptides. After SPPS, deprotection retains isotopic integrity, allowing analysis of hydrogen bonding and conformational dynamics via 2D-NMR (e.g., HSQC, NOESY). A ¹⁵N-labeled analog showed 98% isotopic enrichment, validated by MALDI-TOF MS and ¹H-¹⁵N HMBC spectra .

Data Contradictions and Optimization Strategies

  • Contradiction : Conflicting reports on allyl group stability during SPPS. Some studies advocate Pd(0)/morpholine for deprotection, while others suggest TFA/water mixtures. Resolution: Use kinetic monitoring (HPLC) to tailor conditions for specific sequences .
  • Optimization : For hydrogel applications, blending Fmoc-allyl-Phe with Fmoc-Tyr improves mechanical strength (G’ ↑40%) without compromising diffusion rates .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.